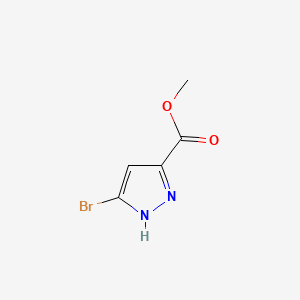
(4-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine
Overview
Description
4-Methoxybenzyl alcohol is commonly used as a reagent to protect hydroxyl groups on alcohols and phenols . It is also used in the preparation of semiconductors, nanosheets, and nanocrystals .
Synthesis Analysis
4-Methoxybenzyl alcohol can be synthesized by various chemical organic reactions . For instance, it can be prepared by the condensation reaction of N-(4-methoxybenzyl) thiosemicarbazide .
Molecular Structure Analysis
The molecular formula of 4-Methoxybenzyl alcohol is C8H10O2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
4-Methoxybenzyl alcohol undergoes catalytic photooxidation by flavin-zinc (II)-cyclen complex to yield the corresponding benzaldehyde . It is also used in the photocatalytic oxidation of 4-methoxybenzyl alcohol to p-anisaldehyde .
Physical And Chemical Properties Analysis
4-Methoxybenzyl alcohol is a solid substance with a refractive index of n20/D 1.544 (lit.) . It has a boiling point of 259 °C (lit.) and a melting point of 22-25 °C (lit.) . It is freely soluble in alcohol and diethyl ether, but insoluble in water .
Scientific Research Applications
Synthesis of Organic Compounds
This compound is employed in the synthesis of organic compounds . It serves as a reagent in various organic reactions, including the synthesis of 4-chlorobenzyl bromide and 4-iodobenzyl bromide .
Amination Reactions
4-Methoxybenzylamine, a primary amine, can be used for amination reactions of functionalized aryl bromides . This process involves the transfer of an amine group to an organic compound.
Synthesis of Organopolyphosphazenes
The compound is used in the synthesis of functionalized organopolyphosphazenes for in vivo applications . Organopolyphosphazenes are a class of polymers that have potential uses in a variety of biomedical applications.
Synthesis of Myoseverin Analogs
It is used in the synthesis of analogs of myoseverin, 8-azapurine, for their antiproliferative activities . Myoseverin is a microtubule-binding drug that induces reversible paralysis in C. elegans.
Deprotection Procedures of Amino Protecting Groups
The compound is used in studying the deprotection procedures of amino protecting groups such as 2-nitro- and 2,4-dinitrobenzenesulfonamides . These procedures are crucial in peptide synthesis.
Suzuki–Miyaura Coupling
The compound can be used in Suzuki–Miyaura (SM) coupling . SM coupling is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds by coupling a boronic acid with a halide or pseudohalide.
Inhibition of Aβ Formation
The compound has been evaluated for its potential to reduce the amount of Aβ formation in N2a APPswe expressing cells . This suggests potential applications in the treatment of Alzheimer’s disease.
Fragrance and Flavorant
4-Methoxybenzyl Alcohol, a related compound, is used as a fragrance and flavorant . While not a direct application of the compound , it suggests potential uses in the fragrance and flavor industry.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It’s worth noting that benzene derivatives can undergo electrophilic aromatic substitution because aromaticity is maintained . This could potentially be a part of the compound’s interaction with its targets.
Biochemical Pathways
It’s known that benzene derivatives can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially affect various biochemical pathways.
Result of Action
Similar compounds have been known to have various biological activities, such as antiviral, anti-inflammatory, and anticancer effects .
properties
IUPAC Name |
1-methoxy-N-[(4-methoxyphenyl)methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-10(9-14-2)13-8-11-4-6-12(15-3)7-5-11/h4-7,10,13H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVSIOIPGZGDQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80386031 | |
| Record name | 1-Methoxy-N-[(4-methoxyphenyl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80386031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
353777-78-3 | |
| Record name | 4-Methoxy-N-(2-methoxy-1-methylethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=353777-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methoxy-N-[(4-methoxyphenyl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80386031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylate](/img/structure/B3022471.png)



![Methyl 4-[(dipropylamino)sulfonyl]benzoate](/img/structure/B3022478.png)

![Methyl 3-[methyl(1-methylpyrrolidin-3-yl)amino]propanoate](/img/structure/B3022481.png)


![[2-Methyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine](/img/structure/B3022488.png)



